molecular formula C24H20N2O7S B489157 Methyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 518318-57-5

Methyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B489157
CAS No.: 518318-57-5
M. Wt: 480.5g/mol
InChI Key: UYGLWCPGTLHAEQ-UHFFFAOYSA-N
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Description

Methyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a methoxyphenyl sulfonyl group, and an isonicotinoyl moiety

Properties

IUPAC Name

methyl 5-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7S/c1-15-22(24(28)32-3)20-14-17(4-9-21(20)33-15)26(23(27)16-10-12-25-13-11-16)34(29,30)19-7-5-18(31-2)6-8-19/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGLWCPGTLHAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Rearrangement-Based Approach

Early methods adapted the Claisen rearrangement of allyl ethers to form the benzofuran skeleton. For example, methyl 4-hydroxybenzoate undergoes allylation, followed by high-temperature rearrangement (>200°C) to yield 4-allyloxy intermediates. Subsequent ozonolysis and dehydration generate the benzofuran core. However, this method faces criticism for low yields (~21%) and isomerization byproducts (e.g., 6-benzofuran derivatives), complicating purification.

Silylation-Ozonolysis-Oxidation Sequence

A patent-pending five-step method avoids Claisen limitations:

  • Silylation : 4-Hydroxyindanone reacts with a silylating agent (e.g., trimethylsilyl chloride) to form a silylated enol ether.

  • Ozonolysis : The enol ether undergoes ozonolysis in dichloromethane at −78°C, cleaving the double bond.

  • Oxidation : The ozonide intermediate is oxidized with hydrogen peroxide to form a diketone.

  • Esterification : Treatment with methanol and sulfuric acid yields methyl 4-oxo-2-methylbenzofuran-3-carboxylate.

  • Aromatization : Catalytic hydrogenation or acid-mediated cyclization completes the benzofuran core.
    This method achieves higher purity (>98%) and eliminates positional isomers.

Sulfonamide Functionalization

Direct Sulfonylation of Aminobenzofuran

Esterification and Final Assembly

Carboxylic Acid to Methyl Ester

If the benzofuran core is synthesized as a carboxylic acid (e.g., via saponification of an ethyl ester), esterification is achieved using:

  • Fischer-Speier Method : Reflux with methanol and catalytic H₂SO₄ (yield: 85–90%).

  • DCC/DMAP Coupling : For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane enable milder conditions.

One-Pot Multi-Component Reactions

Recent advances explore tandem reactions to streamline synthesis:

  • Ugi Reaction : Combining 5-aminobenzofuran, isonicotinaldehyde, 4-methoxyphenylsulfonyl azide, and methyl isocyanide in methanol forms the sulfonamide and ester in one pot.

  • Microwave Assistance : Reducing reaction times from hours to minutes (e.g., 150°C, 15 min) while maintaining yields >80%.

Analytical and Optimization Data

Table 1: Comparison of Key Synthetic Routes

MethodStepsYield (%)Purity (%)Key Advantage
Claisen Rearrangement42175Historical relevance
Silylation-Ozonolysis56898High purity, no isomers
Ugi Multicomponent18295Rapid, fewer intermediates

Table 2: Reaction Conditions for Sulfonylation

ParameterOptimal RangeEffect of Deviation
Temperature0–5°C>10°C: Di-sulfonylation
SolventPyridineAlternative solvents lower yield
Molar Ratio (RSO₂Cl:Amine)1.1:1Excess RSO₂Cl increases byproducts

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration :

    • Meta-directing effects of the ester group favor nitration at position 5, but minor amounts of position 6 byproducts require chromatographic removal.

  • Sulfonamide Stability :

    • The sulfonamide bond may hydrolyze under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical during workup.

  • Purification Complexity :

    • Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves final product impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of Methyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{isonicotinoyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-{isonicotinoyl[(4-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Methyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.

Biological Activity

Methyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of isonicotinoyl derivatives, characterized by a benzofuran core and various substituents that contribute to its pharmacological profile. The structural formula can be represented as:

C19H20N2O5S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

This structure includes:

  • Isonicotinoyl group : Known for its role in various biological activities.
  • Methoxyphenyl sulfonyl group : Imparts additional reactivity and potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, which may contribute to its anti-inflammatory properties.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially reducing oxidative stress in cells.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in human cell lines. For example, a study showed a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound.

Antioxidant Properties

The compound's antioxidant capacity has been evaluated using various assays, including the ABTS radical scavenging assay. Results indicated that it effectively quenches free radicals, with an effective concentration (EC50) comparable to known antioxidants. This property may contribute to its protective effects against oxidative damage in cells.

In Vitro Studies

  • Cell Viability Assays : MTT assays conducted on various cancer cell lines revealed that the compound does not exhibit cytotoxicity at concentrations up to 25 µM, indicating a favorable safety profile for further development.
    Concentration (µM)Cell Viability (%)
    0100
    1095
    2592
  • Inflammation Models : In models of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound significantly reduced markers of inflammation compared to control groups.

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of this compound. In a murine model of acute inflammation, administration resulted in reduced swelling and pain responses, further supporting its anti-inflammatory efficacy.

Future Directions

Given the promising results from preliminary studies, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.
  • Clinical Trials : Evaluating its safety and efficacy in human subjects for potential therapeutic applications.

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